molecular formula C23H19FN2O2S B12190631 N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12190631
M. Wt: 406.5 g/mol
InChI Key: RHYCAXBGQVRZAW-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of fluorinated benzyl, phenyl, pyridinyl, and oxathiine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would need to be elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzyl derivatives, pyridinyl compounds, and oxathiine-containing molecules. Examples might include:

Uniqueness

What sets N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness could make it particularly valuable for certain applications, such as targeted drug delivery or as a specialized reagent in organic synthesis.

Properties

Molecular Formula

C23H19FN2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H19FN2O2S/c24-19-10-6-7-17(15-19)16-26(20-11-4-5-12-25-20)23(27)21-22(29-14-13-28-21)18-8-2-1-3-9-18/h1-12,15H,13-14,16H2

InChI Key

RHYCAXBGQVRZAW-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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